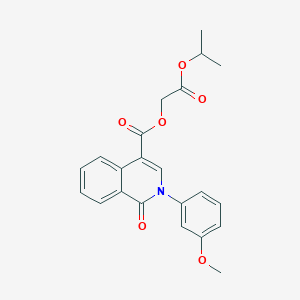![molecular formula C22H18ClN3O2S B11199123 6-chloro-4-phenyl-3-[(4-propoxypyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B11199123.png)
6-chloro-4-phenyl-3-[(4-propoxypyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a propoxypyrimidinylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or proteins involved in cell growth and proliferation, leading to its potential anticancer effects. Molecular docking studies have shown that it can bind to targets such as Bcl2 anti-apoptotic protein, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-CHLORO-4-PHENYL-3-[(4-PROPOXYPYRIMIDIN-2-YL)SULFANYL]-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other quinoline derivatives and pyridazinone compounds:
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine are well-known for their antimalarial properties.
Pyridazinone Compounds: These compounds, such as 6-aryl-3(2H)-pyridazinone derivatives, are known for their broad spectrum of biological activities, including cardiovascular and anti-inflammatory effects
Properties
Molecular Formula |
C22H18ClN3O2S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-(4-propoxypyrimidin-2-yl)sulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-12-28-18-10-11-24-22(26-18)29-20-19(14-6-4-3-5-7-14)16-13-15(23)8-9-17(16)25-21(20)27/h3-11,13H,2,12H2,1H3,(H,25,27) |
InChI Key |
YVQJLEITMJAAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B11199040.png)
![N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11199041.png)
![(2E)-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11199048.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11199052.png)

![7-(2-Ethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199064.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B11199065.png)
![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11199075.png)
![Ethyl 3-{[(4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}benzoate](/img/structure/B11199083.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199089.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B11199101.png)

![3-[(2-chlorophenyl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11199119.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-3-carboxamide](/img/structure/B11199120.png)
